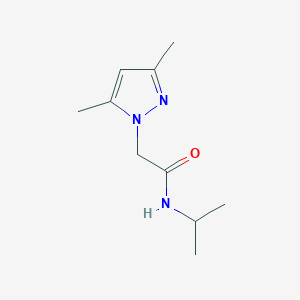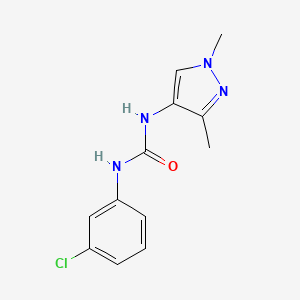
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to possess unique biochemical and physiological effects.
Scientific Research Applications
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole has potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been suggested that this compound may inhibit the expression of nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole has been found to possess unique biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole in lab experiments is its potential use as a therapeutic agent for various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in clinical trials.
Future Directions
There are several future directions for the study of 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole. One of the future directions is to study the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to study the mechanism of action of this compound in more detail to better understand its potential therapeutic effects. Additionally, future studies could focus on the development of more efficient and less toxic synthesis methods for this compound.
Synthesis Methods
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole can be synthesized using various methods. One of the most common methods is the reaction of 3,6-dichlorobenzothiophene-2-carboxylic acid hydrazide with thiophene-2-carboxylic acid in the presence of phosphorous oxychloride. The resulting product is then treated with sodium hydroxide to obtain 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole.
properties
IUPAC Name |
2-(3,6-dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2N2OS2/c15-7-3-4-8-10(6-7)21-12(11(8)16)14-18-17-13(19-14)9-2-1-5-20-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZJNNBIMPJFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)




![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)
![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)


![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)